Home > Products > Screening Compounds P37289 > 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one
2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one - 652159-26-7

2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one

Catalog Number: EVT-517381
CAS Number: 652159-26-7
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4S)-1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one ((3R,4S)-9d)

Compound Description: (3R,4S)-9d is a potent analgesic compound identified through phenotypic screening using a hot plate model []. It exhibits significant analgesic effects in both hot plate and antiwrithing models, with ED50 values of 0.54 mg/kg and 0.021 mg/kg, respectively. The analgesic effect of (3R,4S)-9d is primarily attributed to its active metabolite, (3R,4S)-10a. Mechanistic studies suggest that (3R,4S)-10a exerts its analgesic action through the activation of the μ opioid receptor (MOR), as supported by molecular dynamics (MD) simulation.

4-(2-Chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (1)

Compound Description: Compound 1 is a novel molecule synthesized through a series of ring-opening, cyclization, substitution, diamine condensation, and Mannich reactions []. Its structure has been characterized using various spectroscopic techniques (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. DFT calculations at the B3LYP/6-311G (2d, p) level of theory confirmed the single-crystal structure obtained through X-ray diffraction. Further analysis involved investigating geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) using DFT calculations at the B3LYP/6-311G (2d, p) level. Molecular docking studies revealed a favorable interaction between compound 1 and the SHP2 protein, indicating its potential as an SHP2 inhibitor. Notably, at a concentration of 10 μM, compound 1 displayed greater inhibitory activity against SHP2 protein compared to the reference compound SHP244.

(2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (3)

Compound Description: Compound 3 is a hybrid molecule combining elements of eugenol and a chalcone, synthesized efficiently through cross-olefin metathesis []. Its structure has been confirmed through various spectroscopic techniques, including NMR, infrared spectroscopy, and ESI-MS.

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound exhibiting dual action: it acts as an agonist for the 5-hydroxytryptamine (5-HT)1A receptor and an antagonist for the 5-HT3 receptor []. This dual functionality makes it a potential therapeutic candidate for diarrhea-predominant irritable bowel syndrome (d-IBS). Binding assays have shown that [3H]TZB-30878 displays selective binding to human 5-HT1A and 5-HT3 receptors with Kd values of 0.68 ± 0.03 and 8.90 ± 1.73 nM, respectively.

Reference:

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This entry refers to a series of chemically synthesized compounds designed as potential antimicrobial agents []. These compounds have been structurally characterized using 1H and 13C NMR spectroscopy. Antimicrobial activity was assessed against Escherichia coli (1668), Bacillus cereus (1272), and Candida albicans (854) using the disc diffusion method. Molecular docking studies, using Auto-Dock 4.2/ADT application, were conducted to investigate the binding interaction of these synthesized compounds with the BAX protein.

Reference:

1-Acetyl-17-{2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl}-17-azapentacyclo(6.6.5.02,7.09,14.015,19)nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Compound Description: This compound was synthesized through the condensation reaction of an oxiran imide derivative with a specific amine [, ]. It has been characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. Biological evaluation of this compound involved assessing its cytotoxicity and anti-HIV-1 activity in MT-4 cells.

rac-1-{4-[2-hydroxy-3-(5-quinolyloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-one fumarate (V)

Compound Description: This compound is a fumarate salt of a racemic mixture synthesized through a multi-step process involving an epoxy tosylate, 5-hydroxyquinoline, and N-(2,2-diphenylacetyl)piperazine as key starting materials []. The synthesis involves specific reaction conditions and purification steps to obtain the purest form of the compound.

Reference:

A Series of Novel Mannich Derivatives of 3-(Benzofuran-2-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (4a-4f)

Compound Description: This series of Mannich base derivatives were synthesized from a chalcone precursor derived from apocynin []. These derivatives (4a-4f) were characterized using IR, NMR, and Mass spectral data. Antibacterial activity was evaluated against various bacterial strains, with norfloxacin serving as the standard reference.

(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

Compound Description: This cinnamide derivative was synthesized through the condensation reaction of 1-(bis(4-methoxyphenyl)methyl)piperazine and (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid []. The compound was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction.

Reference:

N-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)quinoxaline-2-methanamide (4)

Compound Description: Compound 4 was synthesized via a four-step reaction procedure and characterized using 1H NMR, 13C NMR, ESIMS, and single-crystal X-ray diffraction []. The structural analysis revealed that Compound 4 is stabilized by both intramolecular and intermolecular hydrogen bonds, along with π-π interactions. Biological evaluation demonstrated that Compound 4 exhibited high selectivity for α1A/D-adrenoceptors compared to the α1B-adrenoceptor subtype.

Reference:

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (4)

Compound Description: Compound 4 is a potent and selective 5-HT1A agonist. The desmethyl precursor of 4 was synthesized from endo-N-hydroxy-5-norbornene-2,3-dicarboximide in two steps [].

Source and Classification

The compound is cataloged in chemical databases such as PubChem, where it is identified by its unique InChI string and molecular formula C22H30N2O2C_{22}H_{30}N_{2}O_{2}. Its chemical structure features a piperazine ring connected to a phenolic moiety, indicating its classification within piperazine derivatives, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one typically involves several multi-step organic reactions. One common synthetic route includes:

  1. Alkylation: The initial step often involves the alkylation of 2-methoxyphenol with 1-bromo-3-phenylpropane. This reaction typically requires a base such as potassium carbonate and is conducted in solvents like dichloromethane or ethanol.
  2. Piperazine Reaction: Following alkylation, the resultant compound undergoes a reaction with piperazine, facilitating the formation of the final product.

Parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield and purity. Industrial methods may further refine these steps to enhance scalability and efficiency.

Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one can be described as follows:

  • Molecular Formula: C22H30N2O2C_{22}H_{30}N_{2}O_{2}
  • Molecular Weight: Approximately 358.49 g/mol
  • Structural Features:
    • A piperazine ring which contributes to its pharmacological activity.
    • Hydroxy and methoxy functional groups on the phenolic portion enhance solubility and reactivity.

The compound's three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
  2. Reduction: Reduction reactions may occur using hydrogen gas in conjunction with palladium on carbon, yielding reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at the phenolic hydroxyl group with alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility and potential for further derivatization in medicinal chemistry.

Mechanism of Action

The primary mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one involves its interaction with the dopamine transporter.

Target Interaction

This compound acts as a dopamine reuptake inhibitor, which means it binds to the dopamine transporter and prevents the reabsorption of dopamine into neurons. This leads to an increase in synaptic dopamine levels, enhancing dopaminergic signaling.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is likely absorbed through the gastrointestinal tract, distributed throughout the central nervous system, metabolized primarily in the liver, and excreted via urine. Factors such as pH levels in the gastrointestinal tract and individual metabolic rates can influence these processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one include:

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)Not specified
StabilityStable under standard conditions

These properties are essential for understanding how the compound behaves under various conditions and its suitability for pharmaceutical applications.

Applications

The potential applications of 2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one are primarily centered around its neuropharmacological effects:

  1. Therapeutic Use: Due to its action on dopamine transporters, this compound could be investigated for treating disorders related to dopamine dysregulation, such as depression or attention deficit hyperactivity disorder (ADHD).
  2. Research Applications: It serves as a valuable tool for studying dopaminergic signaling pathways and could aid in developing novel therapeutic agents targeting similar mechanisms.

Properties

CAS Number

652159-26-7

Product Name

2-(4-Hydroxy-3-methoxyphenyl)-1-(4-(3-phenylpropyl)piperazin-1-yl)ethan-1-one

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone

Molecular Formula

C22H28N2O3

Molecular Weight

368.5

InChI

InChI=1S/C22H28N2O3/c1-27-21-16-19(9-10-20(21)25)17-22(26)24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16,25H,5,8,11-15,17H2,1H3

InChI Key

JHXBBHLFQFKHEK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)CCCC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)CCCC3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.